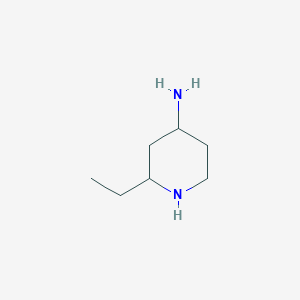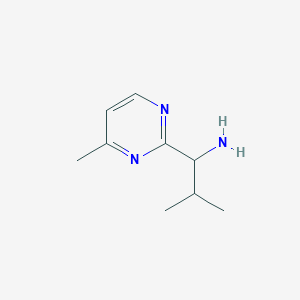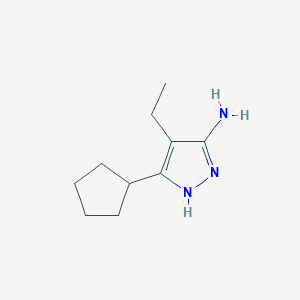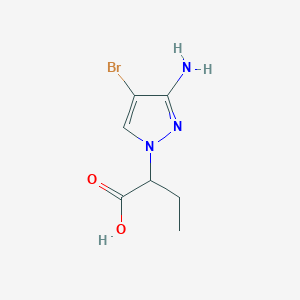
2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a bromine atom.
Vorbereitungsmethoden
One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The amino and bromo groups can then be introduced through subsequent reactions, such as halogenation and amination . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Analyse Chemischer Reaktionen
2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia.
Wissenschaftliche Forschungsanwendungen
2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo substituents play a crucial role in binding to these targets and modulating their activity . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid include other pyrazole derivatives with different substituents. For example:
2-(3-amino-4-chloro-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a chlorine atom instead of bromine.
2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a methyl group instead of bromine. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H10BrN3O2 |
|---|---|
Molekulargewicht |
248.08 g/mol |
IUPAC-Name |
2-(3-amino-4-bromopyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H10BrN3O2/c1-2-5(7(12)13)11-3-4(8)6(9)10-11/h3,5H,2H2,1H3,(H2,9,10)(H,12,13) |
InChI-Schlüssel |
BURPGFOKFQKDMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)N1C=C(C(=N1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13070959.png)

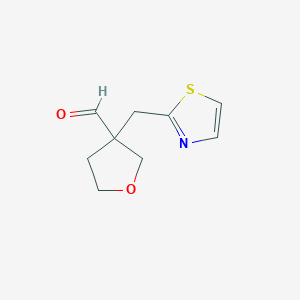
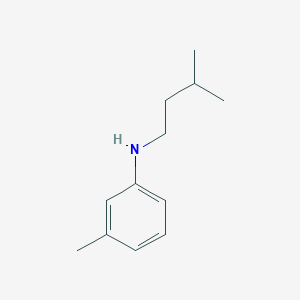
![2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071002.png)
![5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B13071003.png)
![1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13071014.png)

![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13071027.png)
![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13071033.png)

